molecular formula C23H31ClN4O6 B11938677 Thalidomide-O-amido-C8-NH2 hydrochloride

Thalidomide-O-amido-C8-NH2 hydrochloride

Cat. No.: B11938677
M. Wt: 495.0 g/mol
InChI Key: KPPZEDZTBDIUJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-amido-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the preparation involves peptide coupling reactions and reductive amination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. The compound is typically synthesized in research laboratories for scientific purposes and is not produced on a large industrial scale .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-amido-C8-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which can be further utilized in the synthesis of PROTACs .

Properties

Molecular Formula

C23H31ClN4O6

Molecular Weight

495.0 g/mol

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride

InChI

InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H

InChI Key

KPPZEDZTBDIUJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl

Origin of Product

United States

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